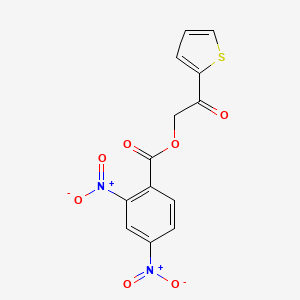

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate

Descripción

Propiedades

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 2,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O7S/c16-11(12-2-1-5-23-12)7-22-13(17)9-4-3-8(14(18)19)6-10(9)15(20)21/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUXZZRRJXTGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with dinitrobenzoic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

-

Step 1: Synthesis of Thiophene Derivative

Reactants: Thiophene, acetic anhydride

Conditions: Reflux in the presence of a catalyst such as sulfuric acid

Product: 2-acetylthiophene

-

Step 2: Formation of Oxoethyl Intermediate

Reactants: 2-acetylthiophene, ethyl chloroformate

Conditions: Stirring at room temperature

Product: 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate

-

Step 3: Coupling with Dinitrobenzoic Acid

Reactants: 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate, 2,4-dinitrobenzoic acid

Conditions: Reflux in an appropriate solvent such as dichloromethane

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2)

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH)

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Amino derivatives

Substitution: Various substituted benzoates depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that derivatives containing thiophene rings exhibit significant antioxidant properties. The incorporation of the 2-oxo group enhances the electron-withdrawing capability, potentially improving the compound's ability to scavenge free radicals. Such properties make it a candidate for developing new antioxidant agents .

- Antibacterial Properties : Compounds similar to 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate have shown promising antibacterial activity against various pathogens. Studies have demonstrated that modifications in the thiophene structure can lead to enhanced efficacy against Gram-positive bacteria .

- Potential as Anticancer Agents : The structural features of this compound suggest potential applications in cancer therapy. Thiophene derivatives are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Materials Science Applications

- Conductive Polymers : The thiophene moiety is known for its electrical conductivity properties. Compounds like this compound can be integrated into conductive polymer matrices for applications in organic electronics and sensor technology .

- Dyes and Pigments : The vibrant colors associated with thiophene derivatives make them suitable candidates for use as dyes in textiles and coatings. Their stability under light exposure enhances their utility in various industrial applications .

Organic Synthesis Applications

- Synthetic Intermediates : This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of complex molecules used in pharmaceuticals and agrochemicals .

- Reagents in Chemical Reactions : The unique reactivity of the dinitrobenzoate group allows it to participate in nucleophilic substitution reactions, making it valuable in synthetic pathways aimed at creating diverse chemical entities .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of synthesized thiophene derivatives, including those related to this compound. The results showed that certain derivatives exhibited inhibition rates of lipid peroxidation comparable to standard antioxidants like ascorbic acid .

Case Study 2: Antibacterial Activity

Research on antibacterial activity demonstrated that modifications to the thiophene ring significantly influenced the antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis. Compounds with specific substituents showed enhanced activity compared to their unmodified counterparts .

Mecanismo De Acción

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The compound’s thiophene ring and nitro groups can interact with enzymes and receptors, leading to various biological effects. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing effects : The 2,4-dinitro group increases electrophilicity at the ester carbonyl, enhancing susceptibility to hydrolysis compared to bromo- or methyl-substituted analogues .

- Heterocyclic influence : Thiophene’s electron-rich nature may promote conjugation with the keto group, affecting UV-Vis absorption and redox behavior. Thiazole or triazolone cores (e.g., in –6) introduce nitrogen-based hydrogen bonding or stacking interactions .

Key Observations :

- Esterification : The target compound likely follows a nucleophilic acyl substitution pathway, akin to ’s γ-keto ester synthesis, but with 2,4-dinitrobenzoyl chloride as the acylating agent.

- Yields : Bulky substituents (e.g., triazolone in ) may reduce yields due to steric hindrance, whereas simpler esters (e.g., ethyl bromoacetate) achieve higher efficiencies .

Physicochemical and Spectroscopic Properties

Melting points and spectroscopic data for analogues provide insights into the target compound’s behavior (Table 3).

Key Observations :

- Melting points : Nitro-substituted esters likely exhibit higher melting points than bromo- or methyl analogues due to increased polarity and intermolecular interactions.

- Spectroscopy : The target compound’s IR spectrum would show distinct C=O stretches for the γ-keto ester (~1700 cm⁻¹) and nitro groups (~1520, 1350 cm⁻¹). ¹H NMR would resolve thiophene protons at δ 6.8–7.5 and nitro-aromatic protons downfield (δ 8.5–9.0) .

Actividad Biológica

2-Oxo-2-(thiophen-2-yl)ethyl 2,4-dinitrobenzoate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring and dinitrobenzoate moiety, suggest a range of interactions with biological systems that warrant detailed exploration.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process involving thiophene derivatives and dinitrobenzoic acid. The synthesis typically includes the following steps:

-

Synthesis of Thiophene Derivative :

- Reactants : Thiophene, acetic anhydride

- Conditions : Reflux in the presence of sulfuric acid

- Product : 2-acetylthiophene

-

Formation of Oxoethyl Intermediate :

- Reactants : 2-acetylthiophene, ethyl chloroformate

- Conditions : Stirring at room temperature

- Product : 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate

-

Coupling with Dinitrobenzoic Acid :

- Reactants : 2-Oxo-2-(thiophen-2-yl)ethyl chloroformate, 2,4-dinitrobenzoic acid

- Conditions : Reflux in dichloromethane

- Product : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. The thiophene moiety is particularly noted for enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Study on Immune Response Modulation

In a study involving mouse splenocytes, compounds similar to this compound were shown to rescue immune cells in the presence of programmed cell death protein (PD)-1/PD-L1 interactions. The tested compound was able to restore immune function significantly at a concentration of 100 nM .

In Vivo Efficacy Against Infections

In vivo studies have demonstrated the efficacy of related compounds in treating infections caused by Gram-positive bacteria. One such study showed that a derivative exhibited potent activity against Staphylococcus aureus in a mouse model, highlighting its potential as a therapeutic agent .

Comparative Analysis

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | <0.03125–0.25 μg/mL | Yes | Reduction of nitro groups |

| Similar Compound A | <0.0625 μg/mL | Moderate | Apoptosis induction |

| Similar Compound B | <0.125 μg/mL | High | Reactive oxygen species generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.